molecular formula C20H16Cl2N2O2S B3750407 N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide

Cat. No. B3750407
M. Wt: 419.3 g/mol
InChI Key: CZQQWHXJQDWTTR-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide, also known as DTT-001, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth, Alzheimer's disease progression, and inflammatory disorders. N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are involved in cancer growth and Alzheimer's disease progression. It has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to reduce cancer cell growth, induce apoptosis, reduce amyloid-beta aggregation, and improve cognitive function. It has also been shown to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide in lab experiments is its high purity and yield. This makes it easier to obtain and use in experiments. Another advantage is its potential therapeutic applications in cancer, Alzheimer's disease, and inflammatory disorders. However, one limitation is the lack of long-term safety data, which needs to be studied before N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide can be used in clinical trials.

Future Directions

There are several future directions for N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide research. One direction is to study its potential use in combination therapy with other drugs. Another direction is to study its long-term safety and toxicity in animal models. Additionally, more research is needed to understand the mechanism of action of N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide and its potential use in other therapeutic applications.

Scientific Research Applications

N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide has shown promising results in various scientific research applications. It has been studied for its potential use in treating cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide has been shown to reduce amyloid-beta aggregation and improve cognitive function. In inflammatory disorder research, N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide has been shown to reduce inflammation and oxidative stress.

properties

IUPAC Name

(E)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2S/c1-26-15-8-5-13(6-9-15)7-10-18(25)24-20-23-12-16(27-20)11-14-3-2-4-17(21)19(14)22/h2-10,12H,11H2,1H3,(H,23,24,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQQWHXJQDWTTR-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide
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N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide
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N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide
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N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide
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N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide
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N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)acrylamide

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